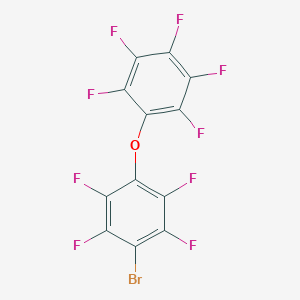

4-Bromononafluorodiphenyl ether

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12BrF9O/c13-1-2(14)7(19)11(8(20)3(1)15)23-12-9(21)5(17)4(16)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGTBMVQHTRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12BrF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305000 | |

| Record name | 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14055-44-8 | |

| Record name | NSC168741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of 4 Bromononafluorodiphenyl Ether

The synthesis of diaryl ethers can be achieved through various methods, including the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org A common approach involves the SNAr (nucleophilic aromatic substitution) reaction, where a phenoxide reacts with an activated aryl halide. nih.gov In the context of perfluorinated diaryl ethers, the high degree of fluorination on one of the aromatic rings makes it highly susceptible to nucleophilic attack, facilitating the ether linkage formation.

The synthesis of 4-Bromononafluorodiphenyl ether specifically involves the reaction of a brominated phenol (B47542) with a perfluorinated aromatic compound. One possible route is the reaction of 4-bromophenol (B116583) with decafluorobiphenyl (B1670000) in the presence of a base. The electron-withdrawing nature of the fluorine atoms on the perfluorinated ring activates it towards nucleophilic attack by the phenoxide generated from 4-bromophenol.

Reactivity and Mechanistic Investigations of 4 Bromononafluorodiphenyl Ether and Perfluorinated Aryl Ethers

Kinetic Analysis of Nucleophilic Aromatic Substitution Reactions

The kinetics of SNAr reactions on perfluoroaromatic rings are highly sensitive to the nature of the substituents, the nucleophile, and the reaction environment.

Rate Studies for Reactions of Substituted Pentafluorobenzenes with Nucleophiles

In nucleophilic aromatic substitutions involving polyhalogenated benzenes, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I. nih.govyoutube.com This is contrary to the trend seen in SN1 and SN2 reactions with alkyl halides, where iodide is the best leaving group. The reason for this reversal is that the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. youtube.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

For monosubstituted pentafluorobenzenes, such as those related to the parent structure of 4-bromononafluorodiphenyl ether, nucleophilic attack generally occurs at the para position relative to the substituent. nih.gov This regioselectivity is a well-documented phenomenon. For instance, reactions involving octafluorotoluene (B1221213) and pentafluoronitrobenzene (B1362553) show a high degree of selectivity for substitution at the para-fluorine. nih.gov However, the nature of the nucleophile also plays a critical role in reaction rates. Studies have shown that stronger nucleophiles, such as thiols, can react more rapidly than weaker ones, like certain amines. nih.gov

Regioselectivity in SNAr of Substituted Pentafluorobenzenes

| Substituted Pentafluorobenzene | Typical Nucleophile | Primary Position of Attack | Reference |

|---|---|---|---|

| Bromopentafluorobenzene | Methoxide | Para | nih.gov |

| Iodopentafluorobenzene | Methoxide | Para | nih.gov |

| Pentafluorobenzonitrile | Phenothiazine | Para | nih.gov |

| Pentafluoronitrobenzene | Phenothiazine | Para | nih.gov |

Examination of Solvent, Counterion, and Complexing Agent Effects on Reaction Kinetics

The kinetics of these substitution reactions are profoundly influenced by the choice of solvent. The polarity of the solvent and its ability to stabilize charged intermediates can dramatically alter reaction rates and even product distribution. For example, in the reaction of polyfluoroarenes with phenothiazine, using acetonitrile (B52724) (MeCN) as a solvent favors monosubstitution, whereas switching to the more polar N,N-dimethylformamide (DMF) can lead to multisubstituted products. nih.gov In cases where a reaction is sluggish, the addition of a polar co-solvent like DMF can lead to a significant rate enhancement. nih.gov Furthermore, specialized solvents such as fluorinated alcohols are thought to be crucial in some systems due to their ability to stabilize high-energy radical cation intermediates via hydrogen bonding. nih.gov

The counterion associated with the nucleophile is also a key factor. The choice of base, which determines the counterion, can impact selectivity. For instance, potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) can yield different outcomes in otherwise identical reactions. nih.gov In reactions involving fluoride (B91410) nucleophiles, the use of a bulky counterion like tetrabutylammonium (B224687) can create a more reactive, "naked" fluoride ion, leading to a lower free energy barrier for the reaction compared to systems with smaller, more strongly coordinating cations. nih.gov

Complexing agents, such as crown ethers, can be employed to enhance the reactivity of nucleophiles. A notable example is the use of 18-crown-6 (B118740) ether in conjunction with tetramethylammonium (B1211777) fluoride. The crown ether effectively sequesters the cation, liberating a highly reactive fluoride anion that can participate in halogen exchange (Halex) reactions under milder conditions than are typically required. nih.gov

Influence of Reaction Conditions on SNAr Kinetics

| Factor | Condition | Observed Effect | Reference |

|---|---|---|---|

| Solvent | Acetonitrile (MeCN) | Favors monosubstitution | nih.gov |

| N,N-Dimethylformamide (DMF) | Can lead to multisubstitution; accelerates slower reactions | nih.gov | |

| Counterion (Base) | K₃PO₄ | Can provide high regioselectivity for monosubstitution | nih.gov |

| Tetrabutylammonium (Bu₄N⁺) | Provides a more "naked" and reactive fluoride anion | nih.gov | |

| Complexing Agent | 18-Crown-6 Ether | Enhances nucleophilicity of fluoride by sequestering the cation | nih.gov |

Elucidation of Reaction Mechanisms

The mechanism of nucleophilic substitution on perfluorinated aromatic rings is complex, with multiple competing and coexisting pathways.

Studies on Halophilic Mechanisms in Nucleophilic Substitution of Perfluorohalobenzenes

While the predominant mechanism for nucleophilic substitution on perfluoroaromatic compounds involves attack at a ring carbon, the concept of halophilic attack (where the nucleophile attacks the halogen atom) exists for other systems. However, in the context of perfluorohalobenzenes reacting with common nucleophiles, the literature overwhelmingly supports a mechanism initiated by attack on the electron-deficient carbon atom. nih.govresearchgate.net The strong inductive effect of the multiple fluorine atoms renders the ring carbons highly positive and thus the primary targets for nucleophiles. nih.gov In reactions of bromo- and iodo-pentafluorobenzene, reagents generally replace a fluorine atom in preference to the heavier bromine or iodine, further underscoring that the site of attack is the carbon, with the reactivity order determined by the C-F bond's ability to activate the ring rather than the C-X bond's propensity to break. nih.gov

Identification and Characterization of Transient Intermediates and Ion Pairs in Ether Formation

The classical and most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov This pathway proceeds through a distinct, negatively charged, non-aromatic transient intermediate known as a Meisenheimer complex. nih.gov

Step 1 (Addition): The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically slow and rate-determining. nih.gov

Step 2 (Elimination): The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. nih.gov

The stability of the Meisenheimer intermediate is crucial, and it is significantly enhanced by the strong electron-withdrawing effects of the fluorine atoms on the ring. nih.gov In some cases, particularly with highly activated systems, these intermediates are stable enough to be isolated and characterized, providing compelling evidence for the stepwise mechanism. nih.gov The interaction between the anionic nucleophile and its cationic counterion (an ion pair) can also influence the reaction, affecting the stability and reactivity of the nucleophile and the transition state. nih.gov

Structure-Reactivity Relationships in Perfluorinated Diaryl Ethers

The reactivity of perfluorinated diaryl ethers, such as 4-bromononafluorodiphenyl ether, is profoundly influenced by the electronic and steric properties of their constituent aromatic rings. The dense accumulation of highly electronegative fluorine atoms creates unique chemical characteristics that can be systematically investigated through structure-reactivity relationships. These studies are crucial for understanding reaction mechanisms and for designing new synthetic pathways.

Quantitative Assessment of Electronic Effects (e.g., Hammett sigma-parameters) on Reaction Rates

The electronic influence of substituents on the reaction rates of aromatic compounds is frequently quantified using the Hammett equation. libretexts.org This linear free-energy relationship correlates the logarithms of reaction rates (k) or equilibrium constants (K) for a series of substituted aromatic reactants with a set of substituent constants (σ) and a reaction constant (ρ). The fundamental equation is expressed as:

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted reactant. The substituent constant, σ, represents the electronic effect of a particular substituent (e.g., nitro, methoxy) at a meta or para position. The reaction constant, ρ, indicates the sensitivity of a specific reaction to these electronic effects. libretexts.org

Perfluorinated aryl ethers are highly electron-deficient systems, making them exceptionally susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, an electron-withdrawing substituent accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). This results in a large, positive ρ value. libretexts.orgnih.gov For reactions where a negative charge develops in the transition state and can be directly delocalized onto the substituent through resonance, the σ⁻ parameter is used for a more accurate correlation. nih.gov

While specific Hammett studies on a series of substituted nonafluorodiphenyl ethers are not extensively documented, the principles can be readily applied. For instance, in a hypothetical SNAr reaction on a perfluorinated diaryl ether, introducing substituents on the non-perfluorinated ring would modulate the reaction rate in a predictable manner. Electron-withdrawing groups would increase the rate, while electron-donating groups would decrease it. A Hammett plot for such a reaction would be expected to be linear when log(k/k₀) is plotted against the appropriate σ⁻ values, yielding a positive ρ. nih.govresearchgate.net

The following table provides standard Hammett σ and σ⁻ values for various substituents, which are used to quantify these electronic effects in structure-reactivity studies.

| Substituent (at para position) | Hammett Constant (σ) | Hammett Constant (σ⁻) | Electronic Effect |

|---|---|---|---|

| -NO₂ | 0.78 | 1.27 | Strongly Electron-Withdrawing |

| -CN | 0.66 | 1.00 | Strongly Electron-Withdrawing |

| -Br | 0.23 | 0.26 | Weakly Electron-Withdrawing (by induction) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.17 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | -0.26 | Electron-Donating (by resonance) |

| -N(CH₃)₂ | -0.83 | -0.44 | Strongly Electron-Donating |

Steric Hindrance Considerations in Perfluorinated Ether Synthesis and Reactivity

Steric hindrance, the effect of the spatial bulk of chemical groups, plays a critical role in both the synthesis and subsequent reactions of perfluorinated diaryl ethers. The presence of multiple, relatively large fluorine atoms imposes significant steric constraints that can dictate reaction feasibility and selectivity.

In Synthesis:

The formation of diaryl ethers is often accomplished through methods like the Williamson ether synthesis or the Ullmann condensation. masterorganicchemistry.comsynarchive.com Both are sensitive to steric effects.

Williamson Ether Synthesis: This SN2 reaction involves an alkoxide or phenoxide nucleophile attacking an alkyl or aryl halide. masterorganicchemistry.com The synthesis of a perfluorinated diaryl ether would require one of the perfluorinated rings to act as the nucleophile (as a pentafluorophenoxide, for example) and the other as the electrophile (e.g., bromopentafluorobenzene). The SN2 mechanism is highly sensitive to steric bulk at the reaction center. youtube.com The approach of a bulky pentafluorophenoxide to a perfluoroaryl halide is sterically demanding, and the presence of ortho-substituents on either reactant would further impede the reaction. mdpi.com

Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org It is often the method of choice for synthesizing diaryl ethers, especially when SNAr reactions are difficult. However, the Ullmann reaction is also notoriously sensitive to steric hindrance. The presence of bulky groups ortho to the halide or the hydroxyl group can dramatically decrease the reaction yield. mdpi.com The synthesis of 4-bromononafluorodiphenyl ether, which involves coupling two sterically demanding perfluorinated rings, would require carefully optimized conditions to overcome these steric barriers. nih.gov

In Reactivity:

Once formed, the steric bulk of the perfluorinated rings in a molecule like 4-bromononafluorodiphenyl ether continues to influence its reactivity. The two large, paddle-like nonafluorodiphenyl ether groups can shield potential reaction sites from the approach of reagents. For example, in cross-coupling reactions involving the C-Br bond, the flanking fluorine atoms and the sheer size of the pentafluorophenyl group can hinder the access of a bulky catalyst or reagent to the bromine atom. This steric shielding can necessitate more forcing reaction conditions or the use of less sterically demanding catalysts and reagents to achieve successful transformation. Similar steric hindrance effects are observed in other reactions, where the approach of a nucleophile or electrophile to a specific atom on the aromatic framework is impeded by the molecule's three-dimensional structure. acs.orgacs.org

Theoretical and Computational Studies of 4 Bromononafluorodiphenyl Ether

Quantum Mechanical (QM) Calculations for Molecular Properties and Reactivity

Quantum mechanical calculations are fundamental to understanding the molecular structure, stability, and reactivity of 4-Bromononafluorodiphenyl ether. These methods, which solve the Schrödinger equation for a given molecular system, can predict a wide range of properties from the ground up.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity. For 4-Bromononafluorodiphenyl ether, the electron-withdrawing nature of the nine fluorine atoms is expected to lower the energy of the HOMO, potentially leading to a larger HOMO-LUMO gap compared to its non-fluorinated counterparts.

Furthermore, QM calculations can be used to compute electrostatic potential maps, which visualize the charge distribution on the molecular surface. These maps can identify electrophilic and nucleophilic sites, providing insights into how the molecule might interact with other chemical species.

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Correlations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic structure of medium to large-sized molecules like 4-Bromononafluorodiphenyl ether.

DFT calculations can provide detailed information about the electronic structure, including electron density, orbital energies, and atomic charges. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed for such studies. For example, in a study on 2,2',4,4'-tetrabromodiphenyl ether, the B3LYP method with a 6-31G(d) basis set was used to optimize the geometry and calculate vibrational frequencies. nih.gov The results showed good agreement with experimental data for analogous compounds. nih.gov Such studies indicate that similar approaches would be effective for 4-Bromononafluorodiphenyl ether.

One of the powerful applications of DFT is the prediction of various types of spectra. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of 4-Bromononafluorodiphenyl ether. The calculated frequencies are often scaled to better match experimental spectra. The correlation between calculated and experimental spectra can help in the detailed assignment of vibrational modes. For instance, the characteristic C-Br and C-F stretching frequencies could be precisely identified.

Moreover, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts of ¹³C, ¹⁹F, and ¹H (if any) can be predicted, aiding in the interpretation of experimental NMR spectra.

Computational Modeling of Reaction Pathways and Transition States in Fluorinated Ether Synthesis

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like 4-Bromononafluorodiphenyl ether. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

The synthesis of diaryl ethers often involves nucleophilic aromatic substitution (SNAAr) reactions. For a molecule like 4-Bromononafluorodiphenyl ether, a plausible synthetic route could involve the reaction of a perfluorinated phenol (B47542) with a brominated aromatic compound, or vice versa. Computational methods can be used to model these reaction pathways.

For example, DFT calculations can be employed to determine the structures and energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The calculated activation energy can provide a quantitative measure of the reaction rate.

By comparing the activation energies of different possible pathways, chemists can predict which reaction conditions are most likely to be successful. These computational insights can guide the design of synthetic strategies, helping to optimize reaction yields and minimize the formation of unwanted byproducts.

Development of Multivariate Models for Structure-Property Relationship Predictions in Ether Systems

Multivariate models, such as Quantitative Structure-Property Relationship (QSPR) models, are statistical tools used to predict the properties of chemicals based on their molecular structure. These models are particularly useful for large classes of compounds like diphenyl ethers, where experimental data may be scarce for many individual congeners.

The development of a QSPR model involves several steps. First, a dataset of molecules with known properties (e.g., boiling point, vapor pressure, toxicity) is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecular structure and can include constitutional, topological, geometrical, and electronic parameters.

For a QSPR study on halogenated diphenyl ethers, relevant descriptors might include:

The number and position of bromine and fluorine atoms.

Molecular weight.

Topological indices that describe the branching and connectivity of the molecule.

Quantum chemical descriptors such as HOMO and LUMO energies, dipole moment, and polarizability.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the property of interest.

The predictive power of the QSPR model is then validated using an external set of compounds that were not used in the model development. A robust and validated QSPR model can then be used to predict the properties of new or untested compounds like 4-Bromononafluorodiphenyl ether, providing valuable information for risk assessment and environmental modeling without the need for expensive and time-consuming experiments.

Applications of Perfluorinated Diaryl Ethers in Advanced Materials

Research into Thermally and Oxidatively Stable Polymers and Fluids

Perfluorinated diaryl ethers are foundational monomers for polymers and fluids designed to withstand extreme thermal and oxidative environments. The high strength of the carbon-fluorine and carbon-oxygen bonds in the ether linkage contributes to the exceptional stability of the resulting materials. wikipedia.org Research into poly(perfluorophenylene ethers) (PPPE), derived from precursors like perfluorophenyl ether, has shown that these polymers possess desirable physical properties such as improved flexibility over polymers lacking the ether linkage. nih.gov

Polymers derived from fluorinated diaryl ethers exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net For instance, a poly(perfluorophenylene ether) with a molecular weight of 12,500 was found to have a softening point of 80°C and only experienced a 50% weight loss after being heated at 400°C for 30 minutes. nih.gov This inherent stability is a direct result of the perfluorinated aromatic structures. The ether linkage between the phenyl rings introduces bond angles that can disrupt crystallinity, potentially improving the processability of these otherwise rigid polymers. nih.gov The general class of perfluoropolyethers (PFPEs) is known for its resistance to heat, oxidation, radiation, and corrosion, making them suitable as lubricants in demanding fields like the aerospace and nuclear industries. chemwells.comfluorined-chemicals.com Even in the presence of oxygen, PFPEs can be stable up to 270-300°C, with decomposition temperatures reaching 350-410°C in the absence of catalysts. fluorined-chemicals.com

The stability of polymers derived from 4-Bromononafluorodiphenyl ether can be compared to its non-fluorinated analog, 4-Bromodiphenyl ether. While the fluorinated compound is stable above 150°C, the non-fluorinated version decomposes at 310°C. This highlights the significant enhancement in thermal stability provided by fluorination.

| Property Comparison | 4-Bromononafluorodiphenyl ether | 4-Bromodiphenyl Ether |

| Thermal Stability | Stable >150°C | Decomposes at 310°C |

| Reactivity | High (SNAr) | Moderate (Electrophilic) |

| Solubility in Water | Insoluble | Slightly soluble |

Design Principles for Perfluoropolyphenyl Ether Polymers with Enhanced Flexibility and Thermal Stability

A primary goal in designing high-performance polymers is to achieve a combination of thermal stability and mechanical flexibility. Early research into polyperfluorophenylenes noted that while thermally stable, they were often brittle and insoluble, limiting their application. nih.gov The incorporation of an ether linkage (an oxygen atom) between the perfluorinated phenyl rings was a key design principle to overcome these limitations. nih.gov This "ether-bridge" introduces a bent C-O-C bond, which contrasts with the linear arrangement of directly linked phenyl rings, thereby increasing the rotational freedom and flexibility of the polymer chain. nih.govwikipedia.org

The synthesis of poly(perfluorophenylene ethers) often involves the reaction of potassium pentafluorophenoxide with hexafluorobenzene (B1203771). nih.gov This method allows for the creation of polymers where the ether linkages are integral to the backbone. The resulting materials, such as a PPPE with a molecular weight of 12,500, can exhibit properties like a lower softening point (80°C) and the ability to flow freely at 100°C, indicating improved processability compared to their rigid-rod counterparts. nih.gov However, at higher temperatures (e.g., 260°C for 18 hours), crosslinking can occur, leading to a harder, more brittle glass-like material. nih.gov

Further design strategies involve creating difunctional oligomers from perfluoropolyalkylethers (PFPAEs) with reactive end-groups like vinyl ethers or epoxides. nih.gov These functionalized oligomers can then be polymerized, for instance through photo-induced processes, to form soft, transparent films. nih.gov This approach demonstrates how pre-synthesized flexible fluorinated chains can be incorporated into crosslinked networks to tailor the final material's properties. nih.gov

Exploration of Perfluorinated Diaryl Ethers in High-Performance Material Chemistry

Perfluorinated diaryl ethers, including 4-Bromononafluorodiphenyl ether, are valuable intermediates in high-performance material chemistry. The bromine atom on the 4-Bromononafluorodiphenyl ether molecule provides a reactive handle for further functionalization through reactions like palladium-catalyzed cross-coupling. This allows for its use as a building block in the synthesis of more complex fluorinated molecules for applications in electronics and protective coatings.

The incorporation of fluorinated units, such as those derived from 4-Bromononafluorodiphenyl ether, into polymer backbones is a known strategy to enhance chemical resistance and thermal stability. mdpi.com In one study, crosslinked poly(arylene ether)s containing POSS (polyhedral oligomeric silsesquioxane) were synthesized using decafluorodiphenyl monomers. These polymers, after curing, formed a crosslinked network with low dielectric constants (2.17 to 2.58 at 1 MHz), strong chemical resistance, and good thermal and hydrophobic properties. mdpi.com Similarly, perfluorocarbon chain-terminated poly(ether sulfone)s have been developed where the fluorinated end groups effectively lower the surface energy of the material from approximately 40 mJ/m² to 16 mJ/m² without significantly compromising the polymer's mechanical or thermal performance. rsc.org

The general class of perfluoropolyethers (PFPEs) finds broad application as high-performance lubricants for bearings, gaskets, and valves, especially where chemical inertness and stability at extreme temperatures are required. wikipedia.orgyoutube.com They are used in semiconductor manufacturing processes like plasma etching and as lubricants for computer hard drives. chemwells.com

| Application Area | Role of Perfluorinated Ether Moiety | Resulting Property |

| Polymer Chemistry | Monomer for high-performance polymers | Enhanced thermal stability, chemical resistance |

| Electronics | Component of low-dielectric materials | Low dielectric constant and loss |

| Surface Modification | End-capping agent for polymers | Reduced surface energy, hydrophobicity |

| Advanced Lubricants | Base oil for extreme environments | High thermal stability, chemical inertness |

Impact of Halogenated Moieties on Electronic and Packing Properties of Conjugated Materials

The halogen atoms, fluorine and bromine, in 4-Bromononafluorodiphenyl ether have distinct impacts on the electronic properties of materials derived from it. Fluorine is the most electronegative element, and its presence in the nonafluorodiphenyl ether structure significantly withdraws electron density from the aromatic rings. This electron-withdrawing effect, primarily through the inductive effect, makes the aromatic system electron-deficient.

The bromine atom's effect is more complex. Like other halogens, it is inductively electron-withdrawing, but it can also participate in a positive mesomeric (resonance) effect due to its lone pairs of electrons. wikipedia.org However, for halogens, the inductive effect typically dominates. In the context of catalysts, the introduction of bromine has been shown to facilitate the reduction of metal phases (like iron) and enhance carburization, leading to more active catalytic species. nih.gov The electron-attracting nature of bromine can also modulate the electronic effects of other components in a catalytic system, ultimately influencing selectivity in chemical reactions. nih.gov

In a study on fluorinated graphite (B72142) intercalated with bromine, the bromine molecules and the formation of polybromide ions (Br₂⁻, Br₃⁻) were found to be the primary contributors to the material's temperature-dependent dielectric permittivity. acs.org This suggests that the bromine moiety, when incorporated into a material, can introduce unique dielectric behaviors. While 4-Bromononafluorodiphenyl ether itself is not a conjugated system due to the ether linkage, its use as a building block for larger systems means these electronic effects are transferred to the final material, influencing its properties and potential applications in fields like organic electronics.

Advanced Analytical and Spectroscopic Characterization Methods in Perfluorinated Ether Research

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 4-Bromononafluorodiphenyl ether, the IR spectrum provides a unique "vibrational fingerprint" characterized by absorptions corresponding to its specific bonds.

The most prominent features in the IR spectrum of a diphenyl ether are the C-O-C stretching vibrations. Generally, aryl ethers exhibit two strong C–O stretching bands. nist.gov For 4-Bromononafluorodiphenyl ether, these are expected in the region of 1250-1050 cm⁻¹. The presence of extensive fluorination on one of the phenyl rings will significantly influence the exact position and intensity of these bands.

The carbon-bromine (C-Br) stretching vibration is typically observed in the range of 700-500 cm⁻¹. The carbon-fluorine (C-F) stretching vibrations of the nonafluorinated ring will produce very strong and complex absorption bands in the 1350-1100 cm⁻¹ region. Aromatic C-H stretching from the brominated ring would appear around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ range. researchgate.net

Expected IR Absorption Bands for 4-Bromononafluorodiphenyl Ether

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1400 | Aromatic C=C Stretch | Medium to Strong |

| 1350 - 1100 | C-F Stretch | Very Strong |

| 1250 - 1050 | Aryl C-O-C Stretch | Strong |

| 700 - 500 | C-Br Stretch | Medium to Strong |

This table is based on general spectroscopic principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms. For a complex molecule like 4-Bromononafluorodiphenyl ether, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, is essential.

In the ¹H NMR spectrum of 4-Bromononafluorodiphenyl ether, signals will arise only from the protons on the brominated phenyl ring. Due to the ether linkage and the bromine substituent, these aromatic protons will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. scholaris.camdpi.com The splitting pattern of these signals will be complex due to proton-proton (H-H) coupling and potentially long-range proton-fluorine (H-F) coupling through the ether oxygen. The integration of the signals would correspond to the four protons on the brominated ring.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. In 4-Bromononafluorodiphenyl ether, twelve distinct signals would be expected in a proton-decoupled spectrum, corresponding to the twelve carbon atoms of the diphenyl ether core. The chemical shifts are significantly influenced by the attached halogen atoms and the ether linkage. nih.govinchem.org

Carbons bonded to the highly electronegative fluorine atoms will be significantly deshielded and appear far downfield. Carbons in the brominated ring will also be shifted downfield compared to unsubstituted benzene. The carbon atom attached to the bromine (C-Br) would likely appear in the range of δ 110-125 ppm, while the carbon attached to the ether oxygen (C-O) would be in the δ 150-160 ppm region. The carbons of the perfluorinated ring will show complex splitting patterns due to one-bond and two-bond carbon-fluorine (¹³C-¹⁹F) couplings.

Expected ¹³C NMR Chemical Shift Ranges for 4-Bromononafluorodiphenyl Ether

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-Br | 110 - 125 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-O (Brominated Ring) | 150 - 160 |

| Aromatic C-F | 135 - 150 (with C-F coupling) |

| Aromatic C-O (Fluorinated Ring) | 145 - 155 (with C-F coupling) |

This table presents estimated values based on data for analogous halogenated diphenyl ethers.

¹⁹F NMR is a highly sensitive technique and is particularly informative for perfluorinated compounds due to the large chemical shift range of the ¹⁹F nucleus. scholaris.cachemicalbook.com For 4-Bromononafluorodiphenyl ether, the ¹⁹F NMR spectrum would show multiple signals corresponding to the different fluorine environments on the perfluorinated ring.

The chemical shifts of the fluorine atoms are highly sensitive to their position (ortho, meta, para) relative to the ether linkage. The signals will exhibit complex splitting patterns due to fluorine-fluorine (¹⁹F-¹⁹F) couplings. These coupling constants provide valuable information about the relative positions of the fluorine atoms on the aromatic ring. nih.gov

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks within the brominated ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms, providing direct ¹J(C-H) correlations. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²J(C-H) and ³J(C-H)). This is crucial for identifying quaternary carbons and for establishing connectivity across the ether linkage. chemicalbook.com

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment would correlate proton and fluorine signals, revealing long-range H-F couplings and helping to assign the spatial relationship between the two aromatic rings.

Mass Spectrometry (MS) Including High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov

For 4-Bromononafluorodiphenyl ether, the molecular ion peak ([M]⁺) in the mass spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

The fragmentation of polybrominated diphenyl ethers (PBDEs) under electron ionization (EI) is well-studied and typically involves the sequential loss of bromine atoms. rsc.org A key fragmentation pathway for halogenated diphenyl ethers is the cleavage of the ether bond. cdc.gov For 4-Bromononafluorodiphenyl ether, characteristic fragmentation would likely involve:

Loss of the bromine atom ([M-Br]⁺).

Cleavage of the C-O ether bond, leading to fragments corresponding to the bromophenoxy cation ([C₆H₄BrO]⁺) and the nonafluorophenyl radical, or the nonafluorophenoxy cation ([C₆F₅O]⁺) and the bromophenyl radical.

Loss of CO, which is a common fragmentation pathway for diphenyl ethers.

Plausible Mass Spectrometry Fragments for 4-Bromononafluorodiphenyl Ether

| Fragment Ion | Description |

| [C₁₂H₄BrF₉O]⁺ | Molecular Ion |

| [C₁₂H₄F₉O]⁺ | Loss of Bromine atom |

| [C₆F₅O]⁺ | Nonafluorophenoxy cation |

| [C₆H₄BrO]⁺ | Bromophenoxy cation |

| [C₆F₅]⁺ | Nonafluorophenyl cation |

| [C₆H₄Br]⁺ | Bromophenyl cation |

This table outlines expected fragments based on the general fragmentation patterns of halogenated diphenyl ethers.

The combination of these advanced analytical techniques provides a powerful toolkit for the comprehensive structural characterization of complex molecules like 4-Bromononafluorodiphenyl ether, ensuring accurate identification and a deeper understanding of its chemical nature.

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Vapor Phase Chromatography (VPC), also known as Gas Chromatography (GC), stands as a cornerstone analytical technique in the synthesis and purification of halogenated compounds such as 4-Bromononafluorodiphenyl ether. Its high resolution, sensitivity, and amenability to automation make it an indispensable tool for chemists to monitor the progress of reactions and to ascertain the purity of the final product. The thermal stability and volatility of 4-Bromononafluorodiphenyl ether allow for its effective analysis by VPC, typically coupled with a mass spectrometer (MS) for definitive identification of the main product and any potential impurities.

In the context of 4-Bromononafluorodiphenyl ether, VPC is employed to separate the target molecule from starting materials, solvents, and reaction byproducts. The separation is based on the differential partitioning of these compounds between a gaseous mobile phase, typically an inert gas like helium or nitrogen, and a stationary phase coated on the inner walls of a long, thin capillary column. dtic.mil Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected earlier.

Reaction Monitoring:

The synthesis of 4-Bromononafluorodiphenyl ether, for instance, through the reaction of sodium pentafluorophenolate with a substituted pentafluorobenzene, can be meticulously tracked using VPC. nih.gov Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the VPC system. The resulting chromatograms provide a snapshot of the reaction's progress, showing the depletion of reactants and the emergence of the product peak. This real-time analysis allows for the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize the formation of unwanted side products. For example, in the synthesis of 4-Bromononafluorodiphenyl ether, VPC analysis can detect the formation of isomers and products resulting from side reactions with the solvent, which was observed when using dimethylformamide (DMF). nih.gov

Product Purity Assessment:

Following the synthesis and initial purification steps, VPC is crucial for determining the purity of the isolated 4-Bromononafluorodiphenyl ether. A high-purity sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, which can be identified by their retention times and, more definitively, by their mass spectra if a GC-MS system is used. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity. This is particularly important as even small amounts of isomeric or other halogenated impurities can significantly alter the chemical and physical properties of the final product. The analysis of polybrominated diphenyl ethers (PBDEs) often reveals co-eluting congeners, highlighting the need for high-resolution chromatographic columns and selective detectors. thermofisher.com

Instrumentation and Method Parameters:

The analysis of halogenated compounds like 4-Bromononafluorodiphenyl ether often utilizes a gas chromatograph equipped with a capillary column and a sensitive detector.

| Parameter | Typical Setting | Rationale |

| Injection Technique | Split/Splitless or PTV | Splitless and Programmed Temperature Vaporization (PTV) injectors are preferred for trace analysis and thermally labile compounds, ensuring efficient transfer of the analyte onto the column while minimizing degradation. thermofisher.comlabrulez.com |

| Injector Temperature | 250-300 °C | High enough to ensure complete volatilization of the sample without causing thermal decomposition. thermofisher.com |

| Carrier Gas | Helium or Nitrogen | Inert gases that do not react with the sample or stationary phase. dtic.mil |

| Column Type | Fused silica (B1680970) capillary column with a low to mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) | Provides good separation for a wide range of halogenated aromatic compounds. nih.gov |

| Oven Temperature Program | Initial temp: ~100°C, ramp to ~300°C | A temperature ramp allows for the separation of compounds with a range of boiling points, starting with more volatile components and progressing to less volatile ones. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds. MS provides structural information for positive identification of the target compound and any impurities. labrulez.com |

The selection of appropriate internal standards, such as other fluorinated diphenyl ethers, can further enhance the accuracy and reproducibility of quantitative VPC analysis by compensating for variations in injection volume and detector response.

Future Research Directions and Emerging Areas in Perfluorinated Diaryl Ether Chemistry

Innovations in Sustainable and Efficient Synthetic Routes for Perfluorinated Ethers

The development of environmentally benign and resource-efficient synthetic methods for perfluorinated ethers is a paramount goal for future research. Traditional synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Therefore, a significant research thrust is aimed at creating more sustainable alternatives.

One promising approach involves the use of supercritical carbon dioxide (scCO₂) as a reaction medium. A high-yielding, batch-mode synthesis of diaryl ethers has been developed utilizing a fluoride-mediated SNAr process in scCO₂. nih.gov The use of a polymer-supported imidazolium (B1220033) fluoride (B91410) reagent in this system has further enabled the development of a fixed-bed continuous flow process, which demonstrates high conversions and offers a more sustainable manufacturing pathway. nih.gov

Another area of innovation is the development of mechanochemical methods. For instance, difluoromethyl ethers have been successfully synthesized through mechanochemical reactions of alcohols with difluorocarbene in a mixer mill. researchgate.net This solvent-free approach can be applied to a variety of alcohols, yielding products in excellent yields with significantly reduced waste generation. researchgate.net Photocatalysis also presents a powerful tool for sustainable synthesis. For example, redox-active N-(fluoromethoxy)benzotriazoles, derived from fluoroacetic acid, can act as effective monofluoromethoxylation reagents for the photocatalytic C-H functionalization of arenes. researchgate.net

These innovative strategies represent a shift towards greener chemistry in the synthesis of perfluorinated ethers, aiming to reduce environmental impact while improving efficiency.

Discovery of Novel Catalytic Systems for Ether Bond Formation in Fluorinated Arenes

The formation of the ether linkage in highly fluorinated aromatic systems is a chemically challenging transformation due to the strong carbon-fluorine (C-F) bond. Consequently, the discovery of novel and more efficient catalytic systems is a major focus of current and future research.

Recent breakthroughs have demonstrated the potential of transition metal catalysis in activating inert C-F bonds. For example, a secondary phosphine (B1218219) oxide (SPO)-nickel catalyst has been shown to activate C-F bonds in unactivated arenes for coupling with Grignard reagents under mild conditions. researchgate.net Ruthenium-catalyzed C-F bond arylation of polyfluoroarenes has also emerged as a viable method for creating polyfluorinated biaryls through integrated C-F/C-H functionalization. researchgate.net Furthermore, the first catalytically active system for Suzuki-type cross-coupling reactions of perfluorinated arenes, such as octafluorotoluene (B1221213) and decafluorobiphenyl (B1670000), has been reported, expanding the toolkit for C-C bond formation. figshare.comresearchgate.net

In addition to metal-based catalysts, organocatalytic systems are also being explored. For instance, NR₄F salts have been shown to simultaneously catalyze and template the reaction of dithiols with hexafluorobenzene (B1203771) to generate fluorinated corona[n]arenes. nih.gov This catalytic-template protocol allows for the rapid and efficient synthesis of complex macrocyclic structures under mild conditions. nih.gov These advancements in catalysis are crucial for the synthesis of complex perfluorinated diaryl ethers like 4-Bromononafluorodiphenyl ether, enabling more selective and efficient construction of the diaryl ether core.

Integration of Advanced Computational Design in the Development of Next-Generation Perfluorinated Materials

The integration of computational chemistry, particularly Density Functional Theory (DFT), is revolutionizing the design and development of new perfluorinated materials. acs.org These computational tools provide invaluable insights into molecular structure, reactivity, and material properties, thereby accelerating the discovery of novel materials with tailored functionalities. acs.orgacs.org

DFT calculations are being employed to study the effect of fluorine substitution on the molecular and crystal structure of polymers, as well as their electronic properties. nih.gov For instance, studies on poly(arylene-ethynylene) derivatives have used DFT to predict how fluorination affects inter-chain distances, electronic coupling, and electron mobility. nih.gov Such insights are critical for designing materials with specific semiconducting properties. nih.gov

Computational methods are also instrumental in understanding and predicting the interactions of perfluorinated compounds with other molecules and surfaces. aip.orgresearchgate.net For example, DFT has been used to model the fluorination process on silicon and silicon dioxide surfaces, providing a basis for predicting the feasibility of etching and cleaning processes in the semiconductor industry. aip.orgresearchgate.net Furthermore, computational approaches are being used to design sorbent materials for the remediation of per- and polyfluoroalkyl substances (PFAS) by providing molecular-level insights into adsorption processes. acs.orgresearchgate.net

Advanced quantum dynamical methods, such as ab initio molecular dynamics and DFT-based metadynamics, are also being used to probe the degradation dynamics of PFAS, offering critical mechanistic information that cannot be obtained from conventional DFT calculations alone. acs.org The synergy between computational design and experimental synthesis is expected to lead to the rapid development of next-generation perfluorinated materials with precisely controlled properties. nih.gov

Table 1: Applications of Computational Methods in Perfluorinated Material Design

| Computational Method | Application Area | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Material Properties | Prediction of electronic structure, charge transport, and crystal packing of fluorinated polymers. nih.gov |

| DFT and Molecular Dynamics (MD) | Surface Interactions & Remediation | Understanding adsorption mechanisms of PFAS on sorbent materials. acs.orgresearchgate.net Modeling of surface fluorination reactions. aip.orgresearchgate.net |

| Advanced Quantum Dynamics | Degradation Mechanisms | Probing the dynamics of PFAS degradation in various environments. acs.org |

Tailoring Perfluorinated Diaryl Ether Structures for Specific Material Functionalities

The ability to precisely control the chemical structure of perfluorinated diaryl ethers is fundamental to tailoring their properties for specific applications. Research in this area focuses on establishing clear structure-property relationships to guide the synthesis of materials with desired thermal, mechanical, optical, and electronic characteristics.

The introduction of different functional groups into the polymer backbone can significantly influence material properties. For example, in poly(arylene ether ketone)s (PAEKs), the incorporation of a hexafluoropropylidene group has been shown to increase the free volume and, consequently, the gas permeability of the resulting polymer membranes. nih.gov The substitution of fluorine-containing groups on rigid moieties can also substantially increase the glass transition temperature of the polymer. nih.gov

The strategic placement of fluorine atoms is a key tool for fine-tuning the electronic properties of materials. Photocatalytic methods are being developed for the selective C-F alkylation of highly fluorinated arenes, which can then serve as versatile intermediates for the synthesis of more complex fluorinated molecules. rsc.org This approach allows for the conversion of readily available perfluoroarenes into elaborate (hetero)arenes with a controlled number of C-F bonds. rsc.org

By systematically modifying the structure of perfluorinated diaryl ethers—for instance, by altering the substitution pattern on the aromatic rings or by changing the bridging ether linkage—researchers can develop materials optimized for a wide range of applications, from advanced polymers with superior thermal stability and chemical resistance to functional materials with unique optical and electronic properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Bromononafluorodiphenyl ether |

| Difluoromethyl ethers |

| N-(fluoromethoxy)benzotriazoles |

| Fluoroacetic acid |

| Poly(arylene-ethynylene) |

| Octafluorotoluene |

| Decafluorobiphenyl |

| Hexafluorobenzene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。